molecular formula C7H16O3 B13313410 1-(2-Methoxyethoxy)butan-2-ol

1-(2-Methoxyethoxy)butan-2-ol

Cat. No.: B13313410
M. Wt: 148.20 g/mol
InChI Key: DDVVHCUAYLSHIH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)butan-2-ol is an organic compound with the molecular formula C7H16O3. It is a secondary alcohol and ether, characterized by the presence of both a hydroxyl group (-OH) and an ether group (-O-). This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyethoxy)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-butene with methoxyethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the addition of the alcohol to the double bond of the butene, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the hydration of 1-butene or 2-butene using sulfuric acid as a catalyst. This method is favored due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethoxy)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides or other substituted derivatives.

Scientific Research Applications

1-(2-Methoxyethoxy)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

    Industry: Utilized in the production of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethoxy)butan-2-ol involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of compounds, facilitating chemical reactions and processes. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function.

Comparison with Similar Compounds

1-(2-Methoxyethoxy)butan-2-ol can be compared with other similar compounds, such as:

    2-(2-Methoxyethoxy)ethanol: Similar in structure but with a shorter carbon chain.

    Butan-1-ol: Lacks the ether group, making it less polar.

    Butan-2-ol: Similar but without the methoxyethoxy group.

The uniqueness of this compound lies in its combination of ether and alcohol functionalities, which confer distinct solubility and reactivity properties.

Properties

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

1-(2-methoxyethoxy)butan-2-ol

InChI

InChI=1S/C7H16O3/c1-3-7(8)6-10-5-4-9-2/h7-8H,3-6H2,1-2H3

InChI Key

DDVVHCUAYLSHIH-UHFFFAOYSA-N

Canonical SMILES

CCC(COCCOC)O

Origin of Product

United States

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